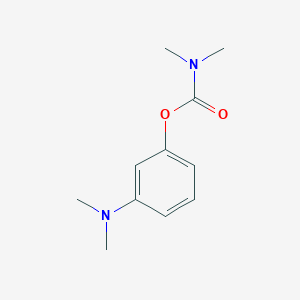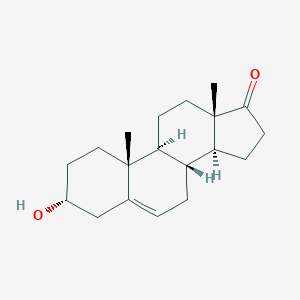
脱氢雄甾酮
描述
Dehydroandrosterone (DHA), also known as 5-dehydroandrosterone or isoandrostenolone, is an endogenous androgen steroid hormone . It is a steroid secreted by the adrenal gland with both estrogenic and androgenic properties .
Synthesis Analysis
Dehydroepiandrosterone (DHEA) is known as an intermediate in the synthesis of mammalian steroids . It is a potent uncompetitive inhibitor of mammalian glucose-6-phosphate dehydrogenase (G6PDH), but not the enzyme from plants and lower eukaryotes .Molecular Structure Analysis
The molecular formula of Dehydroandrosterone is C19H28O2 . It is the 3α-epimer of dehydroepiandrosterone (DHEA) and the 5(6)-dehydrogenated and non-5α-reduced analogue of androsterone .Chemical Reactions Analysis
Dehydroandrosterone functions as an endogenous precursor to more potent androgens such as testosterone and DHT . It has been found to possess some degree of androgenic activity in its own right, acting as a low affinity, weak partial agonist of the androgen receptor (AR) .Physical And Chemical Properties Analysis
Dehydroandrosterone has a molecular weight of 288.424 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 426.7±45.0 °C at 760 mmHg, and a flash point of 182.1±21.3 °C .科学研究应用
Immunomodulatory Action
In the elderly, DHEA exerts an immunomodulatory action, increasing the number of monocytes, T cells expressing T-cell receptor gamma/delta (TCRγδ) and natural killer (NK) cells .
Physical and Psychological Well-being
DHEA improves physical and psychological well-being, muscle strength and bone density, and reduces body fat and age-related skin atrophy stimulating procollagen/sebum production .
Treatment of Adrenal Insufficiency
In adrenal insufficiency, DHEA restores DHEA/DHEAS and androstenedione levels, reduces total cholesterol, improves well-being, sexual satisfaction and insulin sensitivity, and prevents loss of bone mineral density .
Treatment of Systemic Lupus Erythematosus
In systemic lupus erythematosus, DHEA is steroid-sparing .
Treatment of Inflammatory Bowel Disease
In an unblinded study, it induced remission in the majority of patients with inflammatory bowel disease .
Modulation of Cardiovascular Signalling Pathways
DHEA modulates cardiovascular signalling pathways and exerts an anti-inflammatory, vasorelaxant and anti-remodelling effect .
Neuroprotective Functions
Among the neuroactive steroids, DHEA and its sulfated metabolite DHEA sulfate (DHEAS) have been shown to be potent modulators of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .
Treatment of White Matter Pathologies
Reduced myelin loss and reactive gliosis after spinal cord injury by DHEA treatment also suggest a role for DHEA in the treatment of white matter pathologies such as multiple sclerosis .
安全和危害
Dehydroandrosterone is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . DHEA also might increase the risk of hormone-sensitive cancers, including prostate, breast, and ovarian cancers .
未来方向
There is a growing body of evidence supporting the notion that DHEA is not just an overrated dietary supplement but a useful drug for some human diseases . Large-scale randomised controlled trials are needed to fine-tune the indications and optimal dosing protocols before DHEA enters routine clinical practice .
作用机制
Target of Action
Dehydroandrosterone (DHEA), also known as androstenolone, is an endogenous androgen steroid hormone . It is one of the most abundant circulating steroids in humans . DHEA is produced in the adrenal glands, the gonads, and the brain . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues .
Mode of Action
DHEA has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors . It acts as a neurosteroid and modulator of neurotrophic factor receptors . DHEA and other adrenal androgens such as androstenedione, although relatively weak androgens, are responsible for the androgenic effects of adrenarche, such as early pubic and axillary hair growth, adult-type body odor, increased oiliness of hair and skin, and mild acne .
Biochemical Pathways
DHEA is a principal carbon ©-19 steroid produced by the adrenal gland in humans and mammals . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids . DHEA and its sulfated derivative DHEAS are multifunctional steroids with actions in a wide variety of physiological systems, with effects on the brain , immune systems , and somatic growth and development .
Pharmacokinetics
DHEA is naturally produced by the body but supplements are also synthetically made in labs . The human body naturally makes DHEA. It can convert into a range of hormones, including androgens and estrogens, the male and female sex hormones .
Result of Action
DHEA exerts an immunomodulatory action, increasing the number of monocytes, T cells expressing T-cell receptor gamma/delta (TCRγδ) and natural killer (NK) cells . It improves physical and psychological well-being, muscle strength and bone density, and reduces body fat and age-related skin atrophy stimulating procollagen/sebum production .
Action Environment
Many factors are responsible for the inconsistent/negative results of some studies. Overreliance on animal models (DHEA is essentially a human molecule), different dosing protocols with non-pharmacological doses often unachievable in humans, rapid metabolism of DHEA, co-morbidities and organ-specific differences render data interpretation difficult .
属性
IUPAC Name |
(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-HKQXQEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177384 | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dehydroandrosterone | |
CAS RN |
2283-82-1 | |
| Record name | Dehydroandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does dehydroepiandrosterone influence the pituitary gland's secretion of gonadotropic hormones?
A1: Studies using parabiotic rats have demonstrated that dehydroandrosterone, along with other androgens like testosterone and testosterone propionate, can inhibit the pituitary gland's secretion of gonadotropic hormones. This suggests a role for dehydroandrosterone in regulating the hypothalamic-pituitary-gonadal axis. [, ]
Q2: What is the molecular formula and molecular weight of dehydroepiandrosterone?
A2: The molecular formula of dehydroepiandrosterone is C19H28O3, and its molecular weight is 300.44 g/mol. [, ]
Q3: What spectroscopic techniques are useful for characterizing dehydroepiandrosterone?
A3: Researchers frequently employ a range of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to characterize the structure and properties of dehydroepiandrosterone and its derivatives. [, , ]
Q4: Can you elaborate on the significance of solid-state NMR in analyzing dehydroepiandrosterone?
A4: Solid-state 13C CP/MAS NMR spectroscopy proves valuable in analyzing dehydroepiandrosterone polymorphism. Studies have shown that trans-dehydroandrosterone exhibits both doublet and singlet patterns in its 13C NMR spectra, indicating variations in ring conformations linked to its polymorphic nature. This technique offers a reliable way to characterize different solid forms of dehydroepiandrosterone. []
Q5: Does the presence of dehydroepiandrosterone affect the thermal behavior of lipid systems?
A5: Studies using dipalmitoylglycerophosphocholine (DPPC) liposomes showed that dehydroepiandrosterone preferentially partitions into the liquid-disordered phase of the lipid bilayer and does not interact with the solid-ordered phase. This behavior, similar to cholesterol, suggests its potential role in modulating membrane fluidity and phase transitions. []
Q6: How is dehydroepiandrosterone metabolized and excreted from the body?
A6: Dehydroepiandrosterone is primarily metabolized in the liver and other tissues. It can undergo various transformations, including conjugation with sulfate to form dehydroepiandrosterone sulfate (DHEAS), which is the primary circulating form of DHEA in the blood. Excretion primarily occurs through the urine, with metabolites such as androsterone and etiocholanolone being detectable. [, , , , ]
Q7: What is the significance of the sulfate group in dehydroepiandrosterone sulfate (DHEAS)?
A7: The presence of the sulfate group in DHEAS significantly influences its biological activity and metabolic fate. Research indicates that sulfated DHEA analogs generally exhibit greater potency in inducing peroxisomal β-oxidation enzymes compared to their unsulfated counterparts. [, ]
Q8: How does administration of dehydroepiandrosterone affect urinary steroid profiles?
A8: Studies have demonstrated that oral administration of dehydroepiandrosterone leads to a significant increase in various urinary steroid metabolites, including androsterone, etiocholanolone, and isomeric 5-androstendiols. This information is crucial in the context of doping control, as elevated levels of these metabolites can be indicative of dehydroepiandrosterone administration. [, , ]
Q9: What structural features are essential for dehydroepiandrosterone's ability to induce peroxisomal β-oxidation enzymes?
A9: Investigations using structural analogs of dehydroepiandrosterone in rat hepatocytes have revealed specific structural requirements for its enzyme-inducing activity. A crucial factor is the presence of the 3-sulfuric group, along with the 17-carbonyl group, which contribute significantly to the induction potency. Additionally, the overall planar conformation of the steroid's hydrophobic backbone appears to be essential for this activity. [, ]
Q10: How does modifying the C17 position of dehydroepiandrosterone impact its biological activity?
A10: Research suggests that introducing bulky substituents at the C17 position or aromatizing the A ring of dehydroepiandrosterone can lead to a loss of its ability to induce peroxisomal β-oxidation enzymes. These findings highlight the importance of the C17 position and the overall steroid structure for its biological activity. []
Q11: Are there any potential biomarkers associated with dehydroepiandrosterone in the context of polycystic kidney disease?
A11: Metabolomic profiling studies in patients with autosomal dominant polycystic kidney disease (ADPKD) have identified dehydroepiandrosterone and several of its metabolites as potential biomarkers. These findings suggest possible alterations in steroid hormone biosynthesis and metabolism in ADPKD, warranting further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
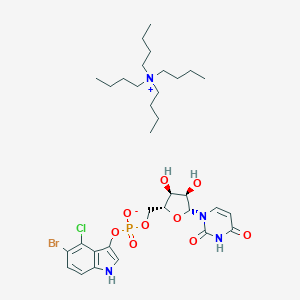
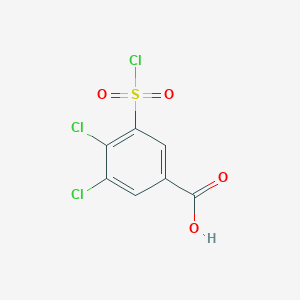
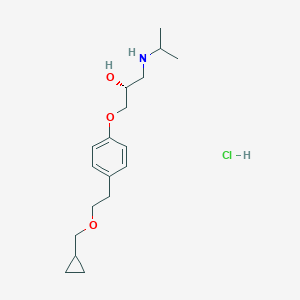

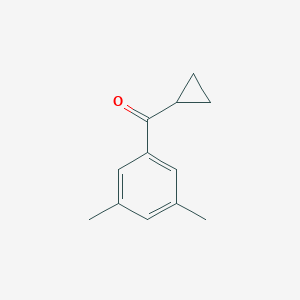

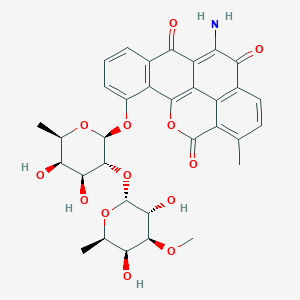
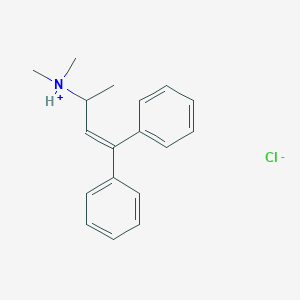
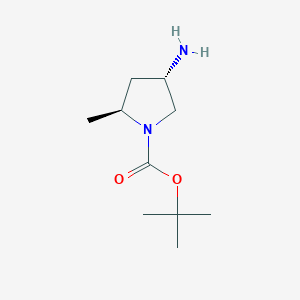
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)

